molecular formula C8H10N2O4S B1511120 Methyl 2-(methylsulfonamido)nicotinate CAS No. 1418315-87-3

Methyl 2-(methylsulfonamido)nicotinate

Cat. No.: B1511120
CAS No.: 1418315-87-3
M. Wt: 230.24 g/mol
InChI Key: WWUGUBVGURKAGW-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfonamido)nicotinate is a chemical compound characterized by its molecular structure, which includes a nicotinate moiety and a methylsulfonamido group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with nicotinic acid or its derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to maintain quality and consistency.

  • Purification: The final product undergoes purification steps to remove any impurities and by-products formed during the synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution Reagents: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidized Products: These include carboxylic acids, aldehydes, and ketones.

  • Reduced Products: Alcohols and amines are common reduced forms.

  • Substituted Derivatives: Different functional groups can be introduced, leading to a variety of substituted products.

Scientific Research Applications

Chemistry: Methyl 2-(methylsulfonamido)nicotinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways. Medicine: Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(methylsulfonamido)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(aminosulfonyl)benzoate: This compound is structurally similar but lacks the nicotinate moiety.

  • Methyl 2-(methylsulfonamido)phenylacetate: Another related compound with a phenylacetate group instead of nicotinate.

Uniqueness: Methyl 2-(methylsulfonamido)nicotinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

methyl 2-(methanesulfonamido)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-4-3-5-9-7(6)10-15(2,12)13/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUGUBVGURKAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744197
Record name Methyl 2-[(methanesulfonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418315-87-3
Record name Methyl 2-[(methanesulfonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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